molecular formula C19H17BrN2O3 B11010368 2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11010368
M. Wt: 401.3 g/mol
InChI Key: GOONKMDEEVTBBW-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromobenzyl and dimethoxyphenyl groups in the molecule suggests it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the 4-bromobenzyl group: This step might involve nucleophilic substitution reactions using 4-bromobenzyl halides.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazinone oxides, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bromobenzyl and dimethoxyphenyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of bromobenzyl and dimethoxyphenyl groups might also confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C19H17BrN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3

InChI Key

GOONKMDEEVTBBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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